molecular formula C7H10BrN3O2 B13644261 Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate

Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13644261
M. Wt: 248.08 g/mol
InChI Key: OSNNBWKIWOLWII-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Condensation Reactions: Acid or base catalysts are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while condensation reactions can produce fused heterocyclic compounds .

Scientific Research Applications

Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group.

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

ethyl 5-amino-3-bromo-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C7H10BrN3O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3,9H2,1-2H3

InChI Key

OSNNBWKIWOLWII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1Br)C)N

Origin of Product

United States

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